2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder commonly used in various fields, including medical, environmental, and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one typically involves the reaction of 4-propylpiperazine with chloroacetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted piperazine derivatives.
Oxidation: N-oxides of the original compound.
Reduction: Corresponding alcohols.
Scientific Research Applications
2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can disrupt normal cellular functions, leading to antimicrobial or cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one
- 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one
- 2-Chloro-1-(4-ethylpiperazin-1-yl)ethan-1-one
Uniqueness
2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one is unique due to its specific propyl substitution on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Properties
CAS No. |
695812-81-8 |
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Molecular Formula |
C9H17ClN2O |
Molecular Weight |
204.70 g/mol |
IUPAC Name |
2-chloro-1-(4-propylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C9H17ClN2O/c1-2-3-11-4-6-12(7-5-11)9(13)8-10/h2-8H2,1H3 |
InChI Key |
ZMISUNLWIGFBQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)CCl |
Origin of Product |
United States |
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